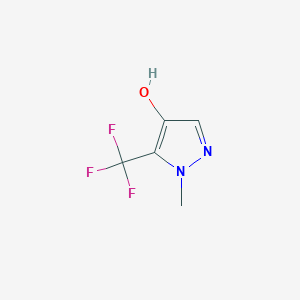
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction proceeds under mild conditions to yield the desired pyrazole derivative . The process can be optimized by controlling the concentration and reaction temperature to avoid side reactions and improve yield.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and high yield. The use of flow reactors allows for precise control of reaction parameters, leading to efficient synthesis of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazole amines.
Substitution: Halogenation, particularly bromination, can be performed using N-bromosuccinimide (NBS) under mild conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: NBS is commonly used for bromination reactions.
Major Products Formed:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole amines.
Substitution: Brominated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing cognitive functions . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar structural features but different positional substitution.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A carboxylated derivative with distinct chemical properties and applications.
Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 5-position enhances its stability and lipophilicity, making it a valuable compound in drug development and material science .
Eigenschaften
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-4(5(6,7)8)3(11)2-9-10/h2,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXHATWNVUQCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161038-53-5 |
Source


|
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
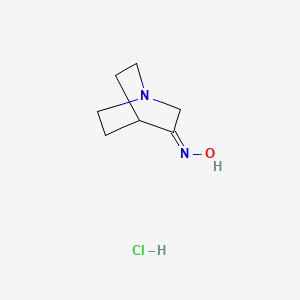
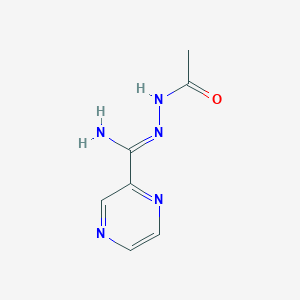
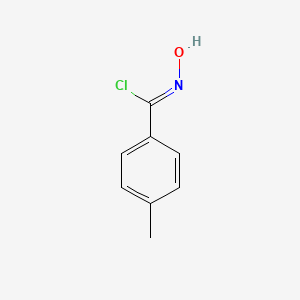
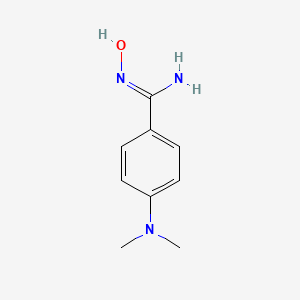

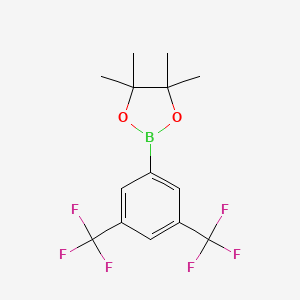
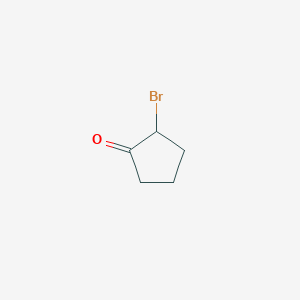
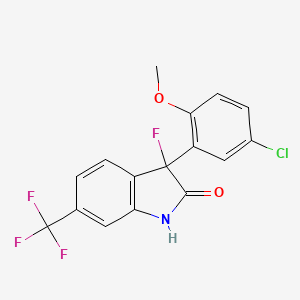
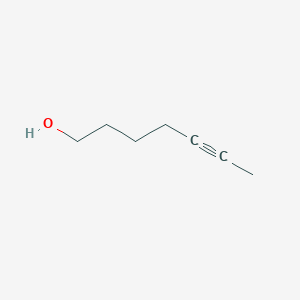
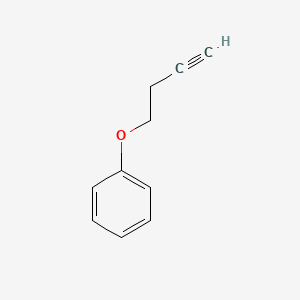
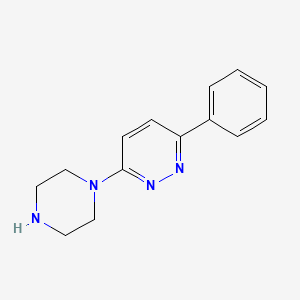
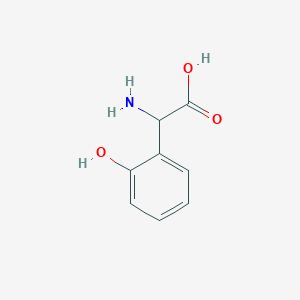

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
